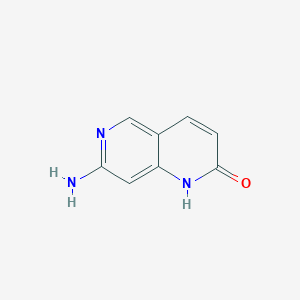
7-Amino-1,6-naphthyridin-2(1H)-one
Overview
Description
7-Amino-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Amino-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial and anticancer agent, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, highlighting key findings from various studies, case analyses, and a comparative overview with related compounds.
This compound features a naphthyridine core structure, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its solubility and potential interactions with enzymes and receptors.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency compared to standard antibiotics.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast (SKBr3) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: SKBr3 Breast Cancer Cells
- Concentration : 50 μM
- Effect : Induced apoptosis through caspase activation.
- Observation : Significant reduction in cell viability after 48 hours of treatment.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes, such as kinases associated with cancer progression.
- DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparative Analysis
When compared to other naphthyridine derivatives, this compound shows enhanced biological activity. For example:
| Compound | Activity | Remarks |
|---|---|---|
| This compound | Antimicrobial & Anticancer | Potent against multiple strains |
| 3-Amino-2-methylquinazolin-4(3H)-one | Moderate Anticancer | Limited antimicrobial activity |
| 4-Aminoquinoline | Antimalarial | Less effective against bacteria |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other drugs could enhance its applicability in clinical settings.
Properties
IUPAC Name |
7-amino-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPBYJUVGZAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















